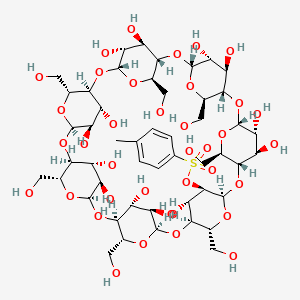

Mono-2-O-(p-toluenesulfonyl)-beta-cyclodextrin

Description

Mono-2-O-(p-toluenesulfonyl)-beta-cyclodextrin (Ts-β-CD) is a regioselectively modified cyclodextrin derivative where a p-toluenesulfonyl (tosyl) group is introduced at the secondary hydroxyl (O-2) position of the beta-cyclodextrin (β-CD) macrocycle. This modification enhances its reactivity, making it a versatile intermediate for synthesizing functionalized cyclodextrins . Its molecular formula is C₄₉H₇₆O₃₇S·xH₂O (MW: 1289.17 g/mol), and it is utilized in applications such as chiral stationary phase preparation for liquid chromatography .

Propriétés

IUPAC Name |

[(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31S,33R,35R,36R,37R,38R,39R,40S,41R,42R,43R,44R,45R,46R,47R,48R,49R)-36,37,38,39,40,42,43,44,45,46,47,48,49-tridecahydroxy-5,10,15,20,25,30,35-heptakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontan-41-yl] 4-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C49H76O37S/c1-13-2-4-14(5-3-13)87(70,71)86-42-34(69)41-21(12-56)78-49(42)85-40-20(11-55)77-47(33(68)27(40)62)83-38-18(9-53)75-45(31(66)25(38)60)81-36-16(7-51)73-43(29(64)23(36)58)79-35-15(6-50)72-44(28(63)22(35)57)80-37-17(8-52)74-46(30(65)24(37)59)82-39-19(10-54)76-48(84-41)32(67)26(39)61/h2-5,15-69H,6-12H2,1H3/t15-,16-,17-,18-,19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34+,35-,36-,37-,38-,39-,40-,41-,42-,43-,44-,45-,46-,47-,48-,49-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGZWDYWXWGKKEE-UJPGXMRNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OC2C(C3C(OC2OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(C(C8O)O)OC9C(OC(O3)C(C9O)O)CO)CO)CO)CO)CO)CO)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O[C@@H]2[C@H]([C@H]3[C@H](O[C@@H]2O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)O)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6O)O)O[C@@H]7[C@H](O[C@@H]([C@@H]([C@H]7O)O)O[C@@H]8[C@H](O[C@@H]([C@@H]([C@H]8O)O)O[C@@H]9[C@H](O[C@H](O3)[C@@H]([C@H]9O)O)CO)CO)CO)CO)CO)CO)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C49H76O37S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60473938 | |

| Record name | 84216-71-7 (name error) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60473938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1289.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84216-71-7 | |

| Record name | 84216-71-7 (name error) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60473938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Ultrasound-Assisted Synthesis

Ultrasound (US) irradiation has been applied to accelerate the monotosylation reaction and improve yields.

- β-CD reacts with tosyl imidazole (TsIm) under ultrasound irradiation.

- Cavitating tube ultrasound at 19.2 kHz, 20 W power.

- Reaction time reduced to 40 minutes from 1-2 hours in conventional methods.

- Yield improved to 55%.

- Enhanced product purity.

- Reduced reaction time due to improved inclusion complex formation between β-CD and TsIm under ultrasound.

- Significant reduction in reaction time.

- Higher yields and purity.

- Environmentally friendly due to reduced solvent use and energy consumption.

Purification Strategies

Purification is a critical step due to the presence of:

- Inorganic salts.

- Free p-toluenesulfonic acid or its chloride salts.

- Multi-tosylated β-CD derivatives.

Ion-exchange resins have been effectively used:

- Cation exchange resin (Dowex 50W x 4, H+ form): Removes cationic impurities and acid residues.

- Anion exchange resin (Dowex 1 x 8, Cl− form): Used in subsequent reactions to trap leaving groups and improve product purity.

This approach avoids extensive organic solvent extraction and chromatography, making the process more sustainable and scalable.

Summary Table of Preparation Methods

| Method | Reaction Medium | Temperature | Time | Yield (%) | Purification Method | Notes |

|---|---|---|---|---|---|---|

| Aqueous NaOH with p-TsCl | Water/NaOH | 25 °C | 1 hour | 35 ± 3 | Cation exchange resin | Mild, solvent-free, high purity |

| Optimized p-TsCl ratio & temp | Water | 5 °C | 4 hours | 37 | Not specified | Stoichiometry critical for yield |

| Ultrasound-assisted (TsIm) | Water or minimal solvent | Ambient | 40 min | 55 | Not specified | Fast, higher yield, green method |

Analyse Des Réactions Chimiques

Types of Reactions

Mono-2-O-(p-toluenesulfonyl)-beta-cyclodextrin undergoes various chemical reactions, including:

Substitution Reactions: The p-toluenesulfonyl group can be substituted with other nucleophiles, such as amines or thiols.

Oxidation and Reduction: The compound can participate in redox reactions, although these are less common.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols.

Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.

Major Products Formed

The major products formed from these reactions depend on the specific nucleophile or reagent used. For example, substitution with an amine would yield an amine-substituted cyclodextrin derivative .

Applications De Recherche Scientifique

Mono-2-O-(p-toluenesulfonyl)-β-cyclodextrin hydrate is utilized across a range of scientific and industrial applications due to its ability to enhance solubility, stability, and bioavailability of various compounds . It is particularly useful in drug delivery systems, food industry applications, cosmetic formulations, environmental remediation, and analytical chemistry .

Applications

Drug Delivery Systems

Mono-2-O-(p-toluenesulfonyl)-β-cyclodextrin enhances the solubility and stability of poorly soluble drugs, making it a valuable component in pharmaceutical formulations . Its capacity to encapsulate active pharmaceutical ingredients allows for controlled release, which improves therapeutic efficacy . An osteotropic alendronate-β-cyclodextrin conjugate was developed as a bone-targeting delivery system for improved treatment of skeletal diseases .

Food Industry Applications

In the food industry, mono-2-O-(p-toluenesulfonyl)-β-cyclodextrin is used as a food additive to improve flavor stability and enhance the bioavailability of nutrients, which is particularly beneficial in functional foods where enhanced absorption is desired .

Cosmetic Formulations

In cosmetic formulations, this compound acts as a stabilizer and emulsifier, helping to maintain texture and extend the shelf life of products . Its safety profile makes it suitable for use in skin care formulations .

Environmental Remediation

Mono-2-O-(p-toluenesulfonyl)-β-cyclodextrin can be applied in the removal of pollutants from water and soil by encapsulating harmful substances, aiding in environmental cleanup efforts .

Analytical Chemistry

This compound is employed in various analytical techniques, such as chromatography, to improve the separation and detection of complex mixtures, making it essential for researchers in chemical analysis . It can also be employed as a chiral selector in chromatography, which aids in the separation and analysis of enantiomers in complex mixtures .

Chemical Properties

Mono-2-O-(p-toluenesulfonyl)-β-cyclodextrin has a molecular weight of 1289.171 g/mol and a density of 1.8±0.1 g/cm3 . Its molecular formula is C49H76O37S .

Mécanisme D'action

The mechanism of action of Mono-2-O-(p-toluenesulfonyl)-beta-cyclodextrin involves its ability to form inclusion complexes with various guest molecules. The p-toluenesulfonyl group enhances the compound’s solubility and reactivity, allowing it to interact with a wide range of molecular targets. This interaction can stabilize or solubilize the guest molecules, facilitating their use in various applications .

Comparaison Avec Des Composés Similaires

Comparison with Similar Cyclodextrin Derivatives

Regioselectivity and Structural Variations

Ts-β-CD is distinguished by its O-2 substitution , unlike common 6-O-tosylated β-CDs (e.g., 6A-O-p-toluenesulfonyl-β-CD). Substitution at the secondary hydroxyl (O-2) alters steric and electronic properties compared to primary hydroxyl (O-6) derivatives. For example:

- Mono-6-O-tosyl-β-CD: Synthesized via reactions with 1-(p-toluenesulfonyl)imidazole, enabling selective O-6 modification .

- Mono-2-O-tosyl-α-CD and γ-CD: Analogous derivatives of α- and γ-cyclodextrins, showing broader cavity sizes but reduced binding specificity compared to β-CD .

Table 1: Structural Comparison of Tosylated Cyclodextrins

Functional and Physicochemical Properties

- Reactivity : The O-2 tosyl group is less sterically hindered than O-6, facilitating nucleophilic substitution reactions for further derivatization (e.g., polymerization or crosslinking) .

- Solubility : Ts-β-CD exhibits lower aqueous solubility compared to hydrophilic derivatives like 2-hydroxypropyl-β-CD (HP-β-CD), which is widely used for drug solubilization .

- Binding Capacity : The tosyl group introduces hydrophobicity, enhancing affinity for aromatic compounds. However, HP-β-CD shows superior reversible binding for volatile flavors in food systems .

Table 2: Functional Comparison with Non-Tosylated Derivatives

Activité Biologique

Mono-2-O-(p-toluenesulfonyl)-beta-cyclodextrin (Mono-2-O-(p-Ts)-β-CD) is a modified derivative of beta-cyclodextrin, which is a cyclic oligosaccharide composed of glucose units. This modification enhances its solubility and reactivity, making it valuable in various biological and pharmaceutical applications. This article explores the biological activity of Mono-2-O-(p-Ts)-β-CD, including its mechanisms of action, case studies, and research findings.

- Molecular Formula : C₄₉H₇₆O₃₇S

- Molecular Weight : 1289.171 g/mol

- Density : 1.8 ± 0.1 g/cm³

- LogP : -4.87

These properties indicate that Mono-2-O-(p-Ts)-β-CD has a hydrophilic nature due to the presence of the p-toluenesulfonyl group, which enhances its solubility in aqueous environments .

Mono-2-O-(p-Ts)-β-CD functions primarily through the formation of inclusion complexes with various guest molecules. The hydrophobic cavity of the cyclodextrin can encapsulate hydrophobic drugs or organic compounds, improving their solubility, stability, and bioavailability. The tosyl group can also engage in weak interactions with guest molecules, further enhancing complex stability .

1. Drug Delivery Systems

Mono-2-O-(p-Ts)-β-CD has shown promise in enhancing the bioavailability of poorly soluble drugs. For example:

- Cirsiliol Complexation : A study demonstrated that cirsiliol, a flavone with low solubility, formed an inclusion complex with beta-cyclodextrin that increased its solubility by 2.1 times compared to its free form. This led to enhanced cytotoxic effects against tumor cell lines (PC3, HCT-116, HL-60) and improved antitumor activity in vivo .

2. Antitumor Activity

Research has indicated that cyclodextrin derivatives can significantly enhance the therapeutic efficacy of anticancer agents. Mono-2-O-(p-Ts)-β-CD's ability to form stable complexes allows for targeted delivery and reduced side effects associated with conventional chemotherapy .

3. Molecular Chaperone Effects

The compound has been investigated for its potential role as a molecular chaperone, assisting in protein folding and stabilization processes. This property could be beneficial in therapeutic contexts where protein misfolding is implicated .

Case Studies

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing Mono-2-O-(p-toluenesulfonyl)-beta-cyclodextrin, and how can yield be optimized?

- Methodology : The synthesis involves reacting β-cyclodextrin with p-toluenesulfonyl chloride in a 0.4 N NaOH solution at 5°C, followed by neutralization with HCl and purification via filtration and drying. Yield optimization requires precise control of reaction time (≤30 min), stoichiometry (excess tosyl chloride), and temperature (≤5°C to minimize side reactions). Evidence from a published protocol reports a 27% yield under these conditions, with residual β-cyclodextrin (<3%) as the primary impurity .

- Key Data :

Q. How can the purity and substitution degree of this compound be analytically validated?

- Methodology :

- TLC (EP 2.2.27) : Detects residual β-cyclodextrin (<3% threshold) .

- HPLC : Quantifies purity (>97%) using reverse-phase columns with UV detection.

- Mass Spectrometry : Confirms molecular weight (C₄₉H₇₆O₃₇S, MW 1289.2) .

Advanced Research Questions

Q. What strategies improve the solubility and stability of inclusion complexes formed with this compound in aqueous environments?

- Methodology :

- Host-Guest Stoichiometry : Use isothermal titration calorimetry (ITC) to determine binding constants (Kₐ) and optimize molar ratios.

- Co-Solvents : Add DMF (up to 10% v/v) to enhance solubility without disrupting complexation .

- pH Control : Maintain neutral pH to stabilize the tosyl group’s sulfonic moiety, which is critical for chiral recognition .

Q. How does the tosyl group’s positional isomerism (2-O vs. 6-O substitution) affect chiral separation efficiency in HPLC applications?

- Methodology :

- Comparative Chromatography : Compare retention times and resolution (Rₛ) of racemic mixtures (e.g., propranolol) using columns functionalized with 2-O- and 6-O-tosyl-β-cyclodextrins.

- Molecular Modeling : Generate 3D projections of inclusion complexes to assess steric and electronic interactions. Evidence shows 2-O substitution creates a shallower cavity, favoring interactions with planar aromatic moieties in drugs like warfarin .

Q. What experimental designs address contradictions in reported complexation efficiencies for this compound across studies?

- Methodology :

- Controlled Variable Analysis : Standardize temperature (25°C), ionic strength (0.1 M PBS), and drug:cyclodextrin ratios to isolate confounding factors.

- Cross-Validation : Use NMR (e.g., ROESY) to confirm guest orientation within the cavity, resolving discrepancies arising from indirect measurement techniques (e.g., UV-Vis) .

Methodological Best Practices

- Synthesis Reproducibility : Document reaction parameters (e.g., cooling rate, stirring vigor) to minimize batch-to-batch variability .

- Complexation Studies : Pre-equilibrate solutions for 24 h to ensure thermodynamic stability .

- Safety : Handle p-toluenesulfonyl chloride in a fume hood due to its lachrymatory properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.